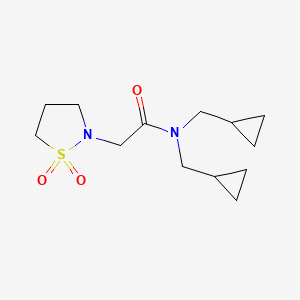
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including cyclopropylmethyl groups and a thiazolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidinone ring. This reaction is often carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Cyclopropylmethyl Groups: The cyclopropylmethyl groups are introduced via alkylation reactions. This can be achieved by reacting the thiazolidinone intermediate with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale,
Properties
IUPAC Name |
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c16-13(10-15-6-1-7-19(15,17)18)14(8-11-2-3-11)9-12-4-5-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDAIHYQAGVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)N(CC2CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
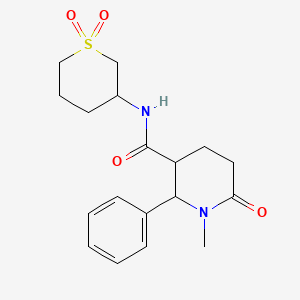
![1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6752790.png)
![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6752798.png)
![1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6752818.png)
![1-methyl-N-(2-methyl-2-thiophen-2-ylpropyl)-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752820.png)
![1-(2-Azaspiro[5.5]undec-9-en-2-yl)-3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6752828.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B6752835.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6752843.png)
![3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752847.png)
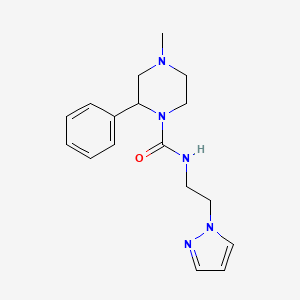
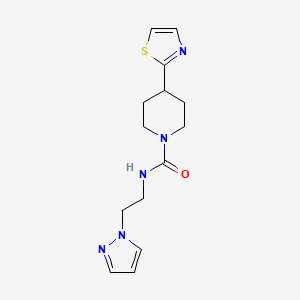
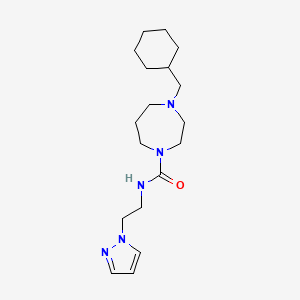
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-pyridin-3-ylbutan-1-one](/img/structure/B6752884.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752890.png)
